N-(2-(1H-indol-3-yl)ethyl)-4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(2-(1H-indol-3-yl)ethyl)-4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzamide” is a chemical compound with the molecular formula C28H24N2O5 . It is intended for research use only and is not for human or veterinary use.
Physical and Chemical Properties The molecular weight of this compound is 468.509 .
Scientific Research Applications
Anticancer Drug Development
Search for New Type of Anticancer Drugs with High Tumor Specificity and Less Keratinocyte Toxicity. The review summarizes extensive research on compounds synthesized for their tumor specificity and reduced keratinocyte toxicity. Among various compounds, certain derivatives showed significant promise by inducing apoptotic cell death in human oral squamous cell carcinoma cell lines, suggesting potential applications in developing anticancer drugs with minimized side effects. The study highlights the importance of chemical modification of lead compounds to enhance their efficacy and safety (Sugita et al., 2017).
Pharmacokinetic Properties
Indole-3-Carbinol (I3C) and its Major Derivatives Their Pharmacokinetics and Important Roles in Hepatic Protection.
This article discusses the pharmacokinetics of I3C and its derivatives, emphasizing their protective roles in chronic liver diseases. The derivatives, including DIM, LTr1, HI-IM, and ICZ, regulate transcription factors, alleviate oxidative stress, and modulate enzymes relevant to viral replication and metabolism of toxic substances. The study provides a comprehensive overview of the beneficial effects of these compounds on liver health, underlining their therapeutic potential (Wang et al., 2016).
Synthetic Methodologies
Synthetic Protocols on 6H-Benzo[c]chromen-6-ones A Review.
This review focuses on the synthetic procedures for 6H-benzo[c]chromen-6-ones, highlighting their pharmacological significance. Due to their presence in secondary metabolites and limited natural availability, efficient synthetic methods are crucial. Various protocols, including Suzuki coupling reactions and reactions involving Michael acceptors, have been reviewed for their efficiency in synthesizing these compounds, underscoring the importance of synthetic chemistry in drug development and research (Mazimba, 2016).
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-4-(7-methoxy-2-methyl-4-oxochromen-3-yl)oxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O5/c1-17-27(26(31)23-12-11-21(33-2)15-25(23)34-17)35-20-9-7-18(8-10-20)28(32)29-14-13-19-16-30-24-6-4-3-5-22(19)24/h3-12,15-16,30H,13-14H2,1-2H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDSDVJSWJBXGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)OC3=CC=C(C=C3)C(=O)NCCC4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.